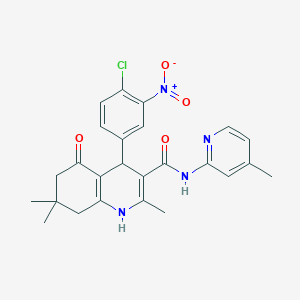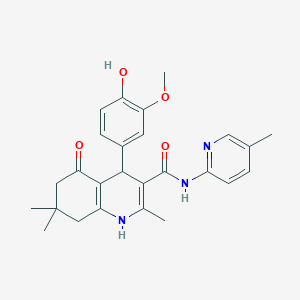
4-(4-chloro-3-nitrophenyl)-2,7,7-trimethyl-N-(4-methylpyridin-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-chloro-3-nitrophenyl)-2,7,7-trimethyl-N-(4-methylpyridin-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as C21H23ClN4O4 and is synthesized using a specific method that involves several chemical reactions. In
Mécanisme D'action
The mechanism of action of C21H23ClN4O4 is not yet fully understood. However, recent studies have suggested that C21H23ClN4O4 exerts its therapeutic effects by inhibiting the activity of certain enzymes and proteins involved in the inflammatory response and tumor growth. Additionally, C21H23ClN4O4 has been found to stimulate the immune system, leading to increased production of cytokines and other immune cells.
Biochemical and Physiological Effects:
C21H23ClN4O4 has several biochemical and physiological effects that make it a potential therapeutic agent. Recent studies have shown that C21H23ClN4O4 can reduce the production of pro-inflammatory cytokines and chemokines, leading to a decrease in inflammation. Additionally, C21H23ClN4O4 has been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. Furthermore, C21H23ClN4O4 has been shown to have antimicrobial activity against several bacterial strains.
Avantages Et Limitations Des Expériences En Laboratoire
C21H23ClN4O4 has several advantages and limitations for lab experiments. One of the advantages is that it has a high level of selectivity, meaning that it can target specific enzymes and proteins involved in disease processes. Additionally, C21H23ClN4O4 has low toxicity, making it a safe compound to use in lab experiments. However, one of the limitations of C21H23ClN4O4 is that its synthesis method is complex and requires a high level of expertise in organic chemistry.
Orientations Futures
There are several future directions for the research of C21H23ClN4O4. One direction is to explore its potential as a therapeutic agent for other diseases, such as autoimmune diseases and viral infections. Additionally, further research is needed to fully understand the mechanism of action of C21H23ClN4O4 and its effects on the immune system. Furthermore, there is a need to develop more efficient and cost-effective methods for the synthesis of C21H23ClN4O4. Overall, the potential applications of C21H23ClN4O4 in various fields make it a promising compound for future research.
Méthodes De Synthèse
The synthesis of C21H23ClN4O4 involves several chemical reactions that include the condensation of 4-chloro-3-nitrobenzaldehyde with 2,7,7-trimethyl-5-oxo-4-(4-pyridinyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylic acid. The reaction is catalyzed by a base, and the resulting product is then reduced using a reducing agent to yield C21H23ClN4O4. The synthesis method is complex and requires a high level of expertise in organic chemistry.
Applications De Recherche Scientifique
C21H23ClN4O4 has several potential scientific research applications, including its use as a therapeutic agent for the treatment of various diseases. Recent studies have shown that C21H23ClN4O4 has anti-inflammatory properties and can be used to treat inflammatory diseases such as rheumatoid arthritis and asthma. Additionally, C21H23ClN4O4 has been shown to have antitumor activity and can be used in cancer therapy. Furthermore, C21H23ClN4O4 has been found to have antimicrobial activity and can be used to treat bacterial infections.
Propriétés
Formule moléculaire |
C25H25ClN4O4 |
|---|---|
Poids moléculaire |
480.9 g/mol |
Nom IUPAC |
4-(4-chloro-3-nitrophenyl)-2,7,7-trimethyl-N-(4-methylpyridin-2-yl)-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxamide |
InChI |
InChI=1S/C25H25ClN4O4/c1-13-7-8-27-20(9-13)29-24(32)21-14(2)28-17-11-25(3,4)12-19(31)23(17)22(21)15-5-6-16(26)18(10-15)30(33)34/h5-10,22,28H,11-12H2,1-4H3,(H,27,29,32) |
Clé InChI |
FXSPQBKMVCLQSK-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC=C1)NC(=O)C2=C(NC3=C(C2C4=CC(=C(C=C4)Cl)[N+](=O)[O-])C(=O)CC(C3)(C)C)C |
SMILES canonique |
CC1=CC(=NC=C1)NC(=O)C2=C(NC3=C(C2C4=CC(=C(C=C4)Cl)[N+](=O)[O-])C(=O)CC(C3)(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![3-amino-N-[2-chloro-5-(trifluoromethyl)phenyl]-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B304124.png)
![3-amino-N-[2-chloro-5-(trifluoromethyl)phenyl]-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B304125.png)
![3-amino-N-(2-naphthyl)-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B304126.png)
![3-amino-N-(2-naphthyl)-6-(2-thienyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B304127.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(3-cyano-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)sulfanyl]acetamide](/img/structure/B304128.png)
![2-{[3-cyano-6-(2-thienyl)-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-(2-naphthyl)acetamide](/img/structure/B304134.png)

![3-amino-N-(4-phenyl-1,3-thiazol-2-yl)-6-(2-thienyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B304139.png)
![3-amino-6-phenyl-N-(4-phenyl-1,3-thiazol-2-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B304140.png)
![2-amino-4-[4-(dimethylamino)phenyl]-5-oxo-7-phenyl-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B304141.png)
